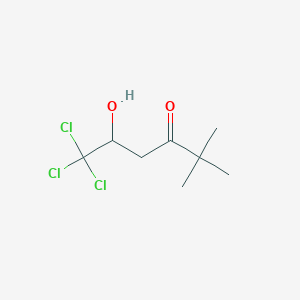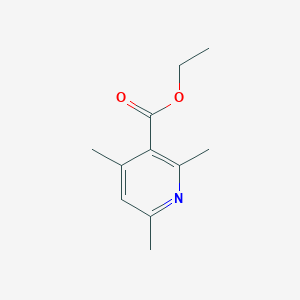
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 . It has a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound’s InChI code is 1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid” include a molecular weight of 305.37 . The compound appears as a gray powder .Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid and its derivatives have been explored for their anticorrosive properties. Quinoline derivatives are known for their effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These complexes are facilitated by coordination bonding, making quinoline derivatives valuable in corrosion inhibition applications. The incorporation of functional groups such as hydroxyl, methoxy, amino, and nitro into quinoline derivatives enhances their adsorption and complex-forming capabilities with metallic surfaces, offering potential advancements in anticorrosive material technologies (Verma, Quraishi, & Ebenso, 2020).
Biocatalyst Inhibition
The role of carboxylic acids, including quinoline-4-carboxylic acid derivatives, in biocatalysis has been examined, particularly their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are produced fermentatively and can inhibit microbial growth at concentrations below desired yields. Understanding the impact of these compounds on microbial cell membranes and internal pH is crucial for developing strategies to enhance microbial robustness in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Green Chemistry in Quinoline Synthesis
Advancements in green chemistry have led to environmentally friendly methods for synthesizing quinoline derivatives, including 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid. These methods aim to eliminate hazardous chemicals, solvents, and catalysts from the synthesis process, contributing to safer and more sustainable chemical practices. The focus on green chemistry underscores the importance of non-toxic, eco-friendly approaches in the synthesis of quinoline scaffolds, which are crucial in various biological and industrial applications (Nainwal et al., 2019).
Optoelectronic Materials
Quinoline derivatives, including those with carboxylic acid functional groups, have shown promise in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been found valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electroluminescent properties of these derivatives are particularly significant, offering potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFYGGBLFWRJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357852 |
Source


|
| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
181048-48-6 |
Source


|
| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)
